PDE3 Catalytic Site Inhibition: Lixazinone Ranks 2nd in Potency Among 6 PDE Inhibitors by Direct Photolabeling Competition
In a direct head-to-head comparison using [32P]cGMP photolabeling of PDE3 in human platelet cytosol, lixazinone inhibited the catalytic site with an IC50 of 22 ± 4 nM [1]. This represents a 2.5-fold higher potency than the clinically approved cardiotonic milrinone (IC50 = 56 ± 12 nM) and a 3.2-fold higher potency than cilostamide (IC50 = 70 ± 9 nM). Lixazinone was 179-fold more potent than the non-selective PDE inhibitor IBMX (IC50 = 3950 ± 22 nM). Only trequinsin (IC50 = 13 ± 2 nM) showed marginally greater potency in this assay [1].
| Evidence Dimension | IC50 for inhibition of PDE3 active-site photolabeling by [32P]cGMP |
|---|---|
| Target Compound Data | Lixazinone IC50 = 22 ± 4 nM |
| Comparator Or Baseline | Trequinsin IC50 = 13 ± 2 nM; Milrinone IC50 = 56 ± 12 nM; Cilostamide IC50 = 70 ± 9 nM; Siguazodan IC50 = 117 ± 29 nM; IBMX IC50 = 3950 ± 22 nM |
| Quantified Difference | 2.5-fold more potent than milrinone; 3.2-fold more potent than cilostamide; 179-fold more potent than IBMX |
| Conditions | Human platelet cytosol; [32P]cGMP photolabeling; concentration-dependent inhibition curves; n ≥ 3 |
Why This Matters
Higher catalytic site affinity translates to lower compound concentration needed to achieve PDE3 occupancy, critical for experiments requiring sustained target engagement without off-target PDE inhibition at higher doses.
- [1] Tang KM, Jang EK, Haslam RJ. Photoaffinity labelling of cyclic GMP-inhibited phosphodiesterase (PDE III) in human and rat platelets and rat tissues: effects of phosphodiesterase inhibitors. Eur J Pharmacol. 1994;268(1):105-114. DOI: 10.1016/0922-4106(94)90125-2. View Source
